Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-3-(trifluoromethyl)benzoate with thioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioamide attacks the brominated carbon, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
- 2-Fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]benzamide
Uniqueness
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These groups also contribute to its lipophilicity, making it a valuable compound in drug design .
Biological Activity
Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate (CAS Number: 1552063-07-6) is a fluorinated thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a thiazole ring with a trifluoromethyl-substituted phenyl group, which can enhance its biological efficacy.
- Molecular Formula : C13H9F4NO2S
- Molecular Weight : 319.28 g/mol
- Structural Features : The compound contains a thiazole ring, a carboxylate group, and a trifluoromethyl group, which are known to influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Thiazoles are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with cellular targets.
- Case Studies : In a study assessing the cytotoxicity of related thiazole compounds, derivatives showed IC50 values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines, indicating promising anticancer potential .
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Compound A | 1.61 ± 1.92 | Jurkat |
Compound B | 1.98 ± 1.22 | A-431 |
Ethyl Thiazole | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties:
- Antibacterial Effects : this compound may exhibit antibacterial activity comparable to established antibiotics.
- Research Findings : A related study demonstrated that thiazole compounds showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Properties
Molecular Formula |
C13H9F4NO2S |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H9F4NO2S/c1-2-20-12(19)9-6-21-11(18-9)7-4-3-5-8(10(7)14)13(15,16)17/h3-6H,2H2,1H3 |
InChI Key |
LAHNMYINISCLSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)C(F)(F)F)F |
Origin of Product |
United States |
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